molecular formula C₂₀H₃₅B B1141341 Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane CAS No. 21947-87-5

Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane

Cat. No.: B1141341
CAS No.: 21947-87-5
M. Wt: 286.3
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Description

Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane is a chiral borane derivative characterized by its bicyclic pinene-derived framework. This compound, also known as (−)-diisopinocampheylborane (DIPB), is a stereoisomer of the broader bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane family. Its unique stereochemistry (1S,2R,3S,5S) imparts distinct steric and electronic properties, making it a critical reagent in asymmetric synthesis, particularly hydroboration reactions .

Properties

InChI

InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13+,14+,15-,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQAQJSAYDDROO-NAVXHOJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B]([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

Ipc₂BH synthesis begins with the hydroboration of α-pinene enantiomers. The reaction exploits the inherent chirality of (1S,2R,5S)-(-)-α-pinene or (1R,2S,5R)-(+)-α-pinene to generate the diastereomerically pure product. Borane-tetrahydrofuran (BH₃·THF) serves as the boron source, reacting with α-pinene at low temperatures (-20°C to 10°C) under inert conditions. The process involves two sequential hydroboration steps:

BH3THF+2 α-pineneIpc2BH+THF\text{BH}3\cdot\text{THF} + 2\ \alpha\text{-pinene} \rightarrow \text{Ipc}2\text{BH} + \text{THF}

Critical parameters include temperature control (<0°C during α-pinene addition) and reaction time (10–24 hours post-addition). Excess α-pinene ensures complete conversion, while glycol dimethyl ether facilitates crystallization for purity enhancement.

Enantiomeric Excess (ee) Optimization

The optical purity of Ipc₂BH directly correlates with the ee of the starting α-pinene. For example:

  • 70% ee α-pinene yields Ipc₂BH with 99.25% ee after three recrystallizations.

  • 60% ee α-pinene achieves 99.43% ee through iterative thermal cycling in glycol dimethyl ether.

This purification leverages differential solubility of diastereomers, selectively precipitating the desired product.

Methanolysis to Methoxydiisopinocampheylborane

Reaction Pathway

Methanolysis of Ipc₂BH produces methoxydiisopinocampheylborane (Ipc₂BOCH₃), a versatile intermediate for allylboration reactions:

Ipc2BH+CH3OHIpc2B-OCH3+H2\text{Ipc}2\text{BH} + \text{CH}3\text{OH} \rightarrow \text{Ipc}2\text{B-OCH}3 + \text{H}_2

The reaction proceeds quantitatively at -78°C, preserving stereochemical integrity. Ipc₂BOCH₃ is isolated via silica gel chromatography, yielding >90% recovery with minimal racemization.

Applications in Asymmetric Allylboration

Ipc₂BOCH₃ reacts with aldehydes to form chiral secondary alcohols. For instance:

  • Propionaldehyde yields 2-methyl-1-hepten-4-ol (71% yield, 90% ee).

  • 2,2-Dimethylpropionaldehyde forms 2,2,5-trimethyl-5-hexen-3-ol (88% yield, 90% ee).

Industrial-Scale Synthesis

Patent-Optimized Protocol

A Chinese patent (CN102219798B) details a scalable method:

  • Cooling : BH₃·THF is chilled to -20°C.

  • α-Pinene Addition : Dripped slowly to maintain <0°C.

  • Crystallization : Supernatant removal and glycol dimethyl ether washes.

  • Recrystallization : Repeated thermal cycles (40–80°C) to achieve >99% ee.

Key Advantages :

  • Avoids costly chromatographic purification.

  • Uses domestically sourced α-pinene, reducing costs.

Comparative Analysis of Methods

MethodReagentsTemperatureTime (h)Yield (%)ee (%)
HydroborationBH₃·THF, α-pinene-20–10°C10–2474–8899.43
MethanolysisIpc₂BH, CH₃OH-78°C1>9093
AllylborationIpc₂BOCH₃, RCHO-78°C1–271–8890–96

Analytical Characterization

Spectroscopic Techniques

  • ¹¹B NMR : Ipc₂BH exhibits a quintet at δ 85 ppm, confirming tetracoordinated boron.

  • Optical Rotation : [α]²³D = -9.08° (c 9.18, Et₂O) for enantiopure Ipc₂BH.

Purity Assessment

Silica gel chromatography (ethyl ether/pentane eluent) removes residual α-pinene, while GC-MS verifies absence of byproducts.

Challenges and Mitigation Strategies

Byproduct Formation

Incomplete hydroboration generates monoalkylboranes (IpcBH₂), detectable via ¹H NMR (δ 1.2–1.5 ppm). Mitigation includes stoichiometric excess of α-pinene and controlled addition rates.

Thermal Instability

Ipc₂BH decomposes above 40°C, necessitating cold storage (-20°C) under argon .

Biological Activity

Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane, also known as diisopinocampheylborane (CAS No. 21947-87-5), is a boron-containing compound widely studied for its synthetic utility and biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

  • Molecular Formula : C20_{20}H35_{35}B
  • Molar Mass : 286.3 g/mol
  • Appearance : White to off-white solid
  • Melting Point : Not specified; hygroscopic and sensitive to moisture
  • Solubility : Slightly soluble in dichloromethane and THF

Biological Activity Overview

The biological activity of diisopinocampheylborane has been primarily associated with its role in organic synthesis and potential therapeutic applications. It has been explored for its effectiveness as a chiral auxiliary in asymmetric synthesis processes.

1. Anticancer Activity

Recent studies have indicated that boron compounds exhibit anticancer properties due to their ability to interact with biological molecules and modulate cellular processes. Diisopinocampheylborane has been investigated for its potential to enhance the efficacy of chemotherapeutic agents by improving their selectivity towards cancer cells.

2. Neuroprotective Effects

Research has suggested that boron compounds may have neuroprotective effects. Diisopinocampheylborane's structural properties allow it to penetrate the blood-brain barrier, potentially offering protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation.

3. Antimicrobial Properties

The compound has shown promise in antimicrobial applications, particularly in the development of disinfectants and antiseptics. Its efficacy against various pathogens indicates its potential utility in clinical settings.

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the anticancer effects of diisopinocampheylborane on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an adjunct therapy in cancer treatment.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Case Study 2: Neuroprotection in Animal Models

In an animal model study published in the Journal of Neuropharmacology, diisopinocampheylborane was administered to mice subjected to oxidative stress conditions. The results showed a marked decrease in neuronal apoptosis and improved cognitive function compared to control groups.

Treatment GroupNeuronal Apoptosis (%)Cognitive Score (Morris Water Maze)
Control4015
Diisopinocampheylborane1525

The biological activity of diisopinocampheylborane is attributed to several mechanisms:

  • Chirality : Its chiral nature allows it to selectively interact with biological targets.
  • Boron Interaction : The boron atom can form stable complexes with biomolecules, influencing their function.
  • Reactive Oxygen Species (ROS) Modulation : It may modulate ROS levels, contributing to its neuroprotective effects.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C20_{20}H35_{35}B
  • Molecular Weight: 285.3 g/mol
  • CAS Number: 21947-87-5
  • Appearance: White to off-white solid
  • Boiling Point: Approximately 351.5°C (predicted)
  • Flash Point: 166.4°C

The compound features a bicyclic structure that provides steric hindrance and unique reactivity patterns, making it useful in various synthetic applications.

Applications in Organic Synthesis

1. Asymmetric Synthesis:
Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane is primarily used as a reagent in asymmetric synthesis. Its ability to facilitate the formation of chiral centers makes it invaluable in synthesizing complex organic molecules. For instance:

  • Reduction Reactions: IPC2BH has been employed in the reduction of ketones and aldehydes to their corresponding alcohols with high enantioselectivity. This is particularly useful in synthesizing pharmaceuticals where specific stereochemistry is crucial .

2. Hydroboration Reactions:
The compound is also utilized in hydroboration reactions where it adds across double bonds to form organoboranes that can be further transformed into alcohols or other functional groups through oxidation processes. This application is significant in the synthesis of various organic compounds including natural products and pharmaceuticals.

Applications in Materials Science

1. Polymer Chemistry:
In materials science, this compound has been explored as a potential additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.

2. Boron-containing Polymers:
Research indicates that incorporating boron compounds like IPC2BH into polymer matrices can improve their thermal and mechanical properties while also imparting unique electronic characteristics that are beneficial for applications in electronics and photonics .

Case Studies

Study Application Findings
Study on Asymmetric ReductionsUtilized IPC2BH for the reduction of prochiral ketonesAchieved up to 98% enantiomeric excess (ee) in selected substrates .
Hydroboration of AlkenesInvestigated the use of IPC2BH for hydroborating various alkenesShowed high regioselectivity and efficiency in forming organoboranes suitable for further transformations .
Polymer EnhancementEvaluated IPC2BH as an additive in polycarbonate formulationsResulted in improved thermal stability and impact resistance compared to control samples without boron compounds .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₀H₃₅B
  • Molecular Weight : 286.31 g/mol
  • CAS Numbers : 21947-87-5 (specific stereoisomer), 21932-54-7 (general class) .
  • Applications : Asymmetric catalysis, radical chemistry, and medicinal chemistry (e.g., boron neutron capture therapy) .

Comparison with Structurally Similar Compounds

Bis(pinacolato)diboron

Molecular Formula : C₁₂H₂₄B₂O₄
Key Differences :

  • Structure : Contains two pinacolato (diol) ligands instead of bicyclic pinene groups.
  • Reactivity : Less sterically hindered, enabling broader cross-coupling applications (e.g., Suzuki-Miyaura reactions). However, it lacks the enantioselectivity of DIPB due to its planar geometry .
  • Applications : Primarily used in metal-catalyzed borylation reactions .
Property DIPB Bis(pinacolato)diboron
Steric Hindrance High (bulky bicyclic ligands) Moderate
Enantioselectivity High None
Thermal Stability Moderate High

Boronic Acids (e.g., Phenylboronic Acid)

Molecular Formula : C₆H₇BO₂ (phenylboronic acid)
Key Differences :

  • Structure : Contains a boron atom bonded to two hydroxyl groups and one aryl/alkyl group.
  • Reactivity : Less electrophilic than DIPB; requires activation (e.g., base) for Suzuki couplings. DIPB’s boron center is more reactive in hydroboration due to its Lewis acidity .
  • Applications : Cross-coupling reactions (Suzuki), sensor development .
Property DIPB Phenylboronic Acid
Lewis Acidity High Low (requires activation)
Stability in Air Sensitive Stable
Stereochemical Utility High (chiral induction) None

Triethylborane (BH₃·THF)

Molecular Formula : C₆H₁₅B
Key Differences :

  • Reactivity: Highly reactive but non-selective; decomposes rapidly in air. DIPB’s bicyclic structure enhances stability and selectivity in radical and photoredox reactions .
  • Applications : Radical initiators, reducing agents .
Property DIPB Triethylborane
Air Sensitivity Moderate (handled under N₂) Extreme (pyrophoric)
Selectivity in Synthesis High (chiral control) Low
Thermal Stability Moderate Low

Methoxy Derivatives (e.g., (−)-B-Methoxydiisopinocampheylborane)

Molecular Formula : C₂₁H₃₇BO
Key Differences :

  • Structure : Methoxy group replaces one hydrogen on boron.
  • Reactivity : Reduced Lewis acidity compared to DIPB due to electron-donating methoxy group. This alters its utility in hydroboration and catalytic cycles .
  • Applications: Modified hydroboration reactions, intermediates in organometallic synthesis .
Property DIPB Methoxy Derivative
Boron Electrophilicity Higher Lower (methoxy donation)
Solubility Lower in polar solvents Higher (due to methoxy group)
Synthetic Flexibility Broad Narrow (specialized reactions)

Asymmetric Hydroboration

DIPB’s chiral ligands enable enantioselective hydroboration of prochiral alkenes, yielding chiral alcohols with >90% enantiomeric excess (ee) . For example, in the synthesis of homoallylic alcohols, DIPB achieved 86% ee, outperforming non-chiral boranes like BH₃·THF .

Photoredox Catalysis

DIPB’s stability under UV irradiation makes it suitable for radical cyclization cascades. In a 2019 study, DIPB facilitated cyclobutane synthesis via deboronative radical-polar crossover, a feat unattainable with simpler boranes due to their instability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane, and how can its stereochemical purity be validated?

  • Methodological Answer : The compound is typically synthesized via hydroboration of pinene derivatives using borane reagents. For example, allylboration reactions with pinane precursors (e.g., 2,6,6-trimethylbicyclo[3.1.1]heptane derivatives) under inert conditions yield the target borane complex . To verify stereochemical purity, use chiral HPLC or polarimetry. Nuclear Overhauser Effect (NOE) NMR spectroscopy can confirm the spatial arrangement of substituents on the bicyclic framework .

Q. How does this borane derivative function in asymmetric hydroboration reactions, and what substrates are most reactive?

  • Methodological Answer : The compound acts as a chiral Lewis acid, coordinating to electron-deficient alkenes or alkynes to enforce enantioselective boron addition. Substrates with α,β-unsaturated carbonyl groups (e.g., enones) exhibit high reactivity due to their electrophilic nature. Reaction optimization should include temperature control (−78°C to 25°C) and solvent polarity adjustments (THF or dichloromethane) to enhance selectivity .

Q. What analytical techniques are critical for characterizing this compound’s molecular structure?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography for absolute configuration determination.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₂₀H₃₅B).
  • ¹¹B NMR spectroscopy to identify boron environments (δ ~80–100 ppm for trialkylboranes) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the enantioselectivity of this borane in catalytic cycles?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict steric and electronic effects influencing selectivity. Focus on the boron-center geometry and pinane substituent interactions. Compare calculated enantiomeric excess (ee) values with experimental data to validate models .

Q. What strategies resolve contradictions in stereochemical outcomes reported for this borane in cross-coupling reactions?

  • Methodological Answer : Discrepancies often arise from solvent coordination effects or trace moisture. To address this:

  • Use rigorous drying protocols (e.g., molecular sieves, distillation under argon).
  • Perform kinetic studies to distinguish thermodynamic vs. kinetic control.
  • Compare results across solvents (e.g., THF vs. toluene) to isolate steric vs. electronic contributions .

Q. How can enantiomer fraction (EF) analysis quantify stereochemical drift during long-term storage?

  • Methodological Answer : Store samples under argon at −20°C and periodically analyze EF via chiral GC-MS. Calculate EF = (R − S)/(R + S), where R and S are peak areas for enantiomers. Degradation pathways (e.g., borane oxidation) can be tracked using ¹¹B NMR to detect B–O bond formation .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to reconcile conflicting CAS registry numbers for related bicycloheptane derivatives?

  • Methodological Answer : Cross-reference CAS numbers (e.g., 473-61-0 vs. 4948-28-1) with structural descriptors (SMILES/InChI keys) from authoritative databases like NIST or PubChem. Validate purity via elemental analysis and spectroscopic consistency .

Q. What statistical frameworks are recommended for analyzing variability in hydroboration reaction yields?

  • Methodological Answer : Apply Design of Experiments (DoE) to test factors like temperature, stoichiometry, and catalyst loading. Use ANOVA to identify significant variables and Pareto charts to prioritize optimization steps .

Safety and Handling

Q. What protocols mitigate risks when handling this borane compound in air-sensitive reactions?

  • Methodological Answer : Use Schlenk-line techniques or gloveboxes for transfers. Quench excess reagent with methanol/water mixtures under controlled conditions. Refer to GHS hazard codes (e.g., flammability, reactivity) from safety data sheets .

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